molecular formula C8H10S B188421 4,5,6,7-Tetrahydro-1-benzothiophene CAS No. 13129-17-4

4,5,6,7-Tetrahydro-1-benzothiophene

Cat. No. B188421
CAS RN: 13129-17-4
M. Wt: 138.23 g/mol
InChI Key: CBKDCOKSXCTDAA-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene is an active pharmaceutical intermediate . It is often used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene derivatives is typically carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction is monitored by thin-layer chromatography (TLC), and the determination of related impurities is done by high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydro-1-benzothiophene has been analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .


Chemical Reactions Analysis

4,5,6,7-Tetrahydro-1-benzothiophene can undergo various chemical reactions. For instance, its condensation with salicylaldehyde yields a potentially tridentate Schiff base (HSAT), which can form a series of copper (II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-Tetrahydro-1-benzothiophene include a molecular weight of 138.23 g/mol, a density of 1.1±0.1 g/cm³, a boiling point of 217.3±9.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .

Scientific Research Applications

Pharmaceutical Intermediates

Scientific Field

Pharmaceutical Chemistry

Application Summary

4,5,6,7-Tetrahydro-1-benzothiophene serves as an active pharmaceutical intermediate. It’s involved in the synthesis of various compounds with potential therapeutic effects.

Methods of Application

One method includes the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde to yield a tridentate Schiff base (HSAT), which then forms copper (II) complexes .

Results and Outcomes

These intermediates are crucial for developing copper (II) complexes, which have a range of applications, including potential antibacterial properties and enzyme inhibition.

Bioinorganic Chemistry

Scientific Field

Bioinorganic Chemistry

Application Summary

In bioinorganic chemistry, 4,5,6,7-Tetrahydro-1-benzothiophene derivatives are used to create complexes with metals that are relevant for biological applications.

Methods of Application

Schiff base derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene are synthesized and used as ligands to form metal complexes with various metals like Cu(II), Ni(II), and Co(II) .

Results and Outcomes

These metal complexes play a significant role in catalysis, biomedical applications, and as models for studying metalloproteins.

Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry

Application Summary

The compound’s derivatives are studied for their potential in creating new materials with specific molecular recognition properties.

Methods of Application

Receptor-based electrostatic analysis is carried out to understand the electronic, steric, and hydrophobic requirements for future modifications .

Results and Outcomes

The analyses provide insights into the structural features responsible for activity and guide the design of drugs targeting drug-resistant microorganisms.

Catalysis

Scientific Field

Catalysis

Application Summary

Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene are used in catalytic processes to synthesize various chemical compounds.

Methods of Application

Reactions involving these derivatives are employed to create new heterocyclic derivatives with potential catalytic activities .

Results and Outcomes

The synthesized compounds contribute to the development of new catalysts that can be used in a variety of chemical reactions.

Antimicrobial Activity

Scientific Field

Medicinal Chemistry

Application Summary

Thiophene derivatives, including 4,5,6,7-Tetrahydro-1-benzothiophene, are known for their antimicrobial properties.

Methods of Application

POM (Petra, Osiris, and Molinspiration) analyses are used to identify pharmacophores for antibacterial and antifungal activity .

Results and Outcomes

The studies help in understanding the physico-chemical parameters that influence the orientation to antibacterial and/or antiviral activity.

Biomedical Applications

Scientific Field

Biomedical Research

Application Summary

4,5,6,7-Tetrahydro-1-benzothiophene is involved in the synthesis of compounds with potential use in treating various diseases.

Methods of Application

Synthetic pathways involving this compound lead to the creation of molecules with potential anti-inflammatory, antituberculosis, and anticancer activities .

Results and Outcomes

The research contributes to the discovery of new drugs with diverse therapeutic applications.

This analysis provides a detailed look into the multifaceted applications of 4,5,6,7-Tetrahydro-1-benzothiophene in scientific research, highlighting its versatility and potential in various fields of chemistry and medicine.

Neuropharmacology

Scientific Field

Neuropharmacology

Application Summary

This compound is explored for its potential effects on the central nervous system, particularly in modulating σ-receptors .

Methods of Application

The derivatives are tested for their ability to interact with σ-receptors, which are involved in the regulation of several neurotransmitters .

Results and Outcomes

The interaction with σ-receptors suggests potential therapeutic applications for disorders related to neurotransmitter dysregulation .

Antiviral Research

Scientific Field

Virology

Application Summary

Derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene have shown promise as antiviral agents, particularly in the treatment of herpes and viral hepatitis B .

Methods of Application

The compounds are synthesized and tested against various viral pathogens to assess their efficacy .

Results and Outcomes

The studies indicate potential use in developing treatments for viral infections, including herpes and hepatitis B .

Oncology

Scientific Field

Oncology

Application Summary

The compound’s derivatives have been tested for cytotoxicity against various human tumor cell lines .

Methods of Application

Synthetic pathways are employed to create derivatives that are then tested against tumor cells like breast adenocarcinoma, non-small cell lung cancer, and glioblastoma .

Results and Outcomes

The derivatives exhibit potential as anticancer agents, with varying degrees of effectiveness across different tumor cell lines .

Molecular Docking Studies

Scientific Field

Computational Chemistry

Application Summary

4,5,6,7-Tetrahydro-1-benzothiophene derivatives are used in molecular docking studies to predict their interaction with various biological targets .

Methods of Application

Computational models are created to simulate the docking of these derivatives with target proteins involved in cancer progression .

Results and Outcomes

The studies provide insights into the compound’s potential as an anticancer agent, targeting specific proteins related to cancer .

Anti-Inflammatory Research

Scientific Field

Immunology

Application Summary

The compound is part of research into new anti-inflammatory agents due to its structural properties .

Methods of Application

Derivatives are synthesized and their anti-inflammatory properties are assessed through various biochemical assays .

Results and Outcomes

The research aims to develop new therapeutic agents for inflammatory diseases, with some derivatives showing promising results .

Antihyperlipidemic Activity

Scientific Field

Cardiovascular Pharmacology

Application Summary

Some derivatives of 4,5,6,7-Tetrahydro-1-benzothiophene are studied for their potential to act as antihyperlipidemic agents .

Methods of Application

The compounds are evaluated for their ability to influence lipid metabolism and reduce lipid levels in the bloodstream .

Results and Outcomes

The findings suggest a potential role in managing hyperlipidemia, contributing to the prevention of cardiovascular diseases .

These additional applications further demonstrate the versatility of 4,5,6,7-Tetrahydro-1-benzothiophene in scientific research, offering promising avenues for therapeutic development across various fields of medicine and pharmacology.

Modulation of σ-Receptors

Application Summary

The compound is studied for its role in modulating σ-receptors, which are implicated in several neurological processes .

Methods of Application

Derivatives are synthesized and tested for their affinity and activity towards σ-receptors .

Results and Outcomes

Findings suggest potential therapeutic applications for disorders related to neurotransmitter dysregulation .

Inhibitors of β-Secretase-1 (BACE-1)

Scientific Field

Neurology

Application Summary

Derivatives of the compound are investigated as inhibitors of BACE-1, an enzyme involved in Alzheimer’s disease pathogenesis .

Methods of Application

Synthetic pathways are developed to create molecules that can inhibit BACE-1 activity .

Results and Outcomes

The inhibition of BACE-1 by these derivatives could lead to potential treatments for Alzheimer’s disease .

Antiviral Activity Against Hepatitis B

Application Summary

The compound’s derivatives are explored for their antiviral activity, particularly against viral hepatitis B .

Methods of Application

These derivatives are tested in vitro against the hepatitis B virus to assess their efficacy .

Results and Outcomes

Promising results indicate a potential use in developing treatments for hepatitis B .

Targeting Metalloproteinases in Cancer

Application Summary

4,5,6,7-Tetrahydro-1-benzothiophene derivatives are recognized for targeting metalloproteinases, which play a role in cancer progression .

Methods of Application

Molecular docking studies are conducted to predict the interaction of these derivatives with metalloproteinases .

Results and Outcomes

The derivatives show antiproliferative effects, suggesting their potential as anticancer agents .

Interaction with Epidermal Growth Factor Receptor (EGFR)

Scientific Field

Molecular Biology

Application Summary

The compound is involved in studies targeting EGFR, which is significant in the development of certain types of cancer .

Methods of Application

Derivatives are designed to interact with EGFR, inhibiting its activity .

Results and Outcomes

The interaction with EGFR indicates potential for the development of new cancer therapies .

Suppression of Colon Cancer-Related Genes

Scientific Field

Genetics

Application Summary

Research includes the use of derivatives to suppress genes related to colon cancer .

Methods of Application

Compounds are tested for their ability to influence the expression of colon cancer-related genes .

Results and Outcomes

The suppression of these genes could contribute to the treatment of colon cancer .

properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-2-4-8-7(3-1)5-6-9-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKDCOKSXCTDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214569
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1-benzothiophene

CAS RN

6435-76-3
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006435763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiophene, 4,5,6,7-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
343
Citations
A Mukhtar, MN Tahir, MA Khan… - … Section E: Structure …, 2010 - scripts.iucr.org
The molecule of the title compound, C 18 H 19 NO 3 S, adopts an approximately planar conformation: the thiophene and phenyl rings form a dihedral angle of 8.13 (11) while the ethyl …
Number of citations: 10 scripts.iucr.org
SA Khan, AY Obaid, LM Al-Harb, MN Arshad… - International Journal of …, 2015 - Elsevier
Three new azomethine dyes were synthesized via a simple condensation method using 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile and a variety of aldehydes. The …
Number of citations: 8 www.sciencedirect.com
SA Khan, AM Asiri - Journal of Molecular Liquids, 2017 - Elsevier
Schiff base (HATC) was synthesized by the reaction of 2-hydroxy-1-naphthaldehyde with methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. Structure of HATC was …
Number of citations: 26 www.sciencedirect.com
VA Jagtap, YS Agasimundin - J. Pharm. Res, 2015 - academia.edu
Literature survey reveals that carbohydrazide group is necessary for the potential antibacterial1 and antiparasitic2 activity of nitrofuran derivatives. Recently a series of such compounds …
Number of citations: 19 www.academia.edu
A Mukhtar, MN Tahir, MA Khan, AQ Ather… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C13H17NO3S, the dihedral angles between the thiophene ring and the ethyl ester and acetamide groups are 5.21 (13) and 10.06 (16), respectively. The …
Number of citations: 1 scripts.iucr.org
SA Shipilovskikh, DA Shipilovskikh… - Russian Journal of …, 2017 - Springer
The reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene- 3-carboxylate with primary amines (RNH 2 ) in toluene under reflux led to the …
Number of citations: 33 link.springer.com
AM Asiri, SA Khan, MN Tahir - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
The title compound, C17H14N2O2S, crystallizes with two roughly planar molecules in the asymmetric unit, in which the dihedral angles between the 1,3-benzodioxole-5-carbaldehyde …
Number of citations: 6 scripts.iucr.org
HS Yathirajan, S Bindya, BK Sarojini… - … Section E: Structure …, 2007 - scripts.iucr.org
Geometric parameters of the title compound, C14H19NO3S, are in the usual ranges. In one of the two molecules in the asymmetric unit two methylene groups of the cyclohexene ring …
Number of citations: 4 scripts.iucr.org
M Akkurt, S Karaca, AM Asiri… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C17H17NO3S, the cyclohexene ring is essentially planar, with a maximum deviation of 0.006 (1) Å. The cyclohexene ring adopts a half-chair conformation. The …
Number of citations: 10 scripts.iucr.org
A Mukhtar, MN Tahir, MA Khan, AQ Ather… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C17H18N2O3S, the dihedral angles between the thiophene ring and the ethyl ester group and the pyridine-4-carboxamide unit are 7.1 (2) and 9.47 (11), …
Number of citations: 1 scripts.iucr.org

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